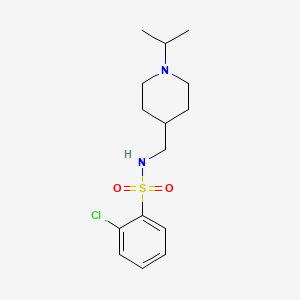

2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOGATSNPMMFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, therapeutic potential, and any associated toxicity.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C13H18ClN2O2S

- Molecular Weight : 300.81 g/mol

This compound features a chloro group, a benzenesulfonamide moiety, and an isopropylpiperidine structure, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group typically enhances the compound's ability to inhibit certain enzymes, such as carbonic anhydrase or various kinases.

Enzyme Inhibition

Studies on structurally related compounds have shown that benzenesulfonamides can act as inhibitors of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues. This inhibition can lead to various physiological effects, including diuretic activity and potential applications in treating glaucoma or edema.

Antimicrobial Activity

Compounds similar to 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide have demonstrated antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects due to their ability to inhibit folate synthesis in bacteria.

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Potential activity against fungal strains |

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For example, derivatives of benzenesulfonamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve modulation of signaling pathways such as the MAPK/ERK pathway.

Case Studies

- Antitumor Efficacy : A study investigated a series of benzenesulfonamide derivatives and found that certain modifications led to increased potency against breast cancer cell lines. The most effective compounds induced significant apoptosis through caspase activation pathways.

- In Vivo Studies : Animal models treated with related sulfonamide compounds exhibited reduced tumor growth compared to controls, suggesting potential for therapeutic use in oncology.

Toxicity and Safety Profile

While exploring the biological activity of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, further research is necessary to fully understand the compound's safety in clinical applications.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide lies in its potential use as a pharmaceutical agent. Preliminary studies suggest that it may interact with various biological targets, including:

- Enzymes : Potential inhibition of specific enzymes involved in disease pathways.

- Receptors : Modulation of receptor activity, which could influence signaling pathways related to various diseases.

These interactions may lead to significant biological effects, such as the inhibition of viral replication or modulation of cancer cell signaling pathways.

Anticancer Potential

The sulfonamide class of compounds has been widely studied for anticancer applications. Analogous compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The unique structure of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide may impart similar properties, warranting further investigation into its anticancer efficacy .

Synthesis and Derivatives

The synthesis of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves several chemical reactions that incorporate the piperidine structure with sulfonamide functionalities. The following table summarizes some related compounds that share structural features with 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide | Piperidine ring, indole structure | Potential antitumor activity |

| 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide | Chlorinated benzene ring, methyl group | Enhanced solubility and bioavailability |

| 4-(tert-butyl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | Tert-butyl substituent on benzene | Increased lipophilicity for better membrane penetration |

This table illustrates how variations in structure can lead to different pharmacological profiles and potential therapeutic applications.

Comparison with Similar Compounds

Torsional Angles :

- The torsional angle at the sulfur atom reflects the degree of twisting between the sulfonyl group and the adjacent aromatic ring. For compound I (4-methyl substituent), this angle is 60.4°, whereas steric effects from ortho-substituents (e.g., IV ) reduce the angle to -64.0°.

Dihedral Angles :

- The dihedral angle between the sulfonyl benzene and benzoyl rings ranges from 73.3° (V ) to 89.1° (I ), indicating near-perpendicular orientation in I . This orthogonal arrangement may enhance intermolecular interactions, such as N—H···O hydrogen bonding, which stabilizes crystal packing .

- Substituent position significantly impacts this angle: para-substituents (e.g., I , II ) favor larger angles (>85°), while meta- or ortho-substituents (III , IV ) reduce the angle to ~75–79°.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for preparing 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves sulfonamide coupling between a chlorobenzenesulfonyl chloride derivative and a piperidine-containing amine. Key steps include:

- Step 1 : Activation of the sulfonyl chloride group under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis.

- Step 2 : Nucleophilic substitution with the amine (1-isopropylpiperidin-4-yl)methylamine, often using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios (1.2:1 amine:sulfonyl chloride) are critical for yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, piperidine methyl groups at δ 1.0–1.5 ppm) and confirm sulfonamide bond formation .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ ion matching theoretical mass) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and torsional angles (e.g., gauche conformation of the sulfonamide linkage) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., carbonic anhydrase). Focus on the sulfonamide group’s role in hydrogen bonding with active-site zinc ions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding modes and conformational flexibility .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. What strategies mitigate low yields in sulfonamide coupling reactions during scale-up?

- Methodology :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling in non-polar solvents .

- Solvent Optimization : Switch to THF or acetonitrile for better amine solubility and reduced side reactions .

- Stepwise Coupling : Isolate intermediates (e.g., sulfonyl chloride) to minimize degradation before amine addition .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

- Methodology :

- Analog Synthesis : Replace the 2-chloro group with fluorine or methyl to alter electron-withdrawing effects. Compare IC values in enzyme inhibition assays .

- SAR Analysis : Substituents at the piperidine ring (e.g., isopropyl vs. cyclopropyl) impact lipophilicity and membrane permeability, as shown in logP measurements .

Data Contradiction Analysis

Q. How to resolve discrepancies between crystallographic data and computational bond-length predictions?

- Methodology :

- Refinement Checks : Use SHELXL to re-examine disorder models or hydrogen-bonding networks in crystallographic data. Adjust thermal parameters for atoms with high B-factors .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths. Deviations >0.05 Å may indicate crystal packing effects .

- Case Study : In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, torsional angles from X-ray (60.4°) differed from DFT (58.2°), attributed to crystal lattice constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.